3-(2-Methylphenyl)-4-pyridinecarboxylic acid
Description
3-(2-Methylphenyl)-4-pyridinecarboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 4 and a 2-methylphenyl group at position 2. The compound’s structural uniqueness lies in the ortho-methylphenyl substituent, which introduces steric and electronic effects distinct from para-substituted analogs like 3-(4-methylphenyl)-4-pyridinecarboxylic acid (CAS 121343-78-0) .
Properties
IUPAC Name |
3-(2-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-10(9)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSJERZLIJPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621371 | |
| Record name | 3-(2-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290300-98-0 | |
| Record name | 3-(2-Methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-4-pyridinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzaldehyde and pyridine derivatives.
Condensation Reaction: The 2-methylbenzaldehyde undergoes a condensation reaction with a pyridine derivative in the presence of a suitable catalyst to form an intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using oxidizing agents like potassium permanganate or chromium trioxide to introduce the carboxylic acid group at the 4-position of the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Catalysis: Industrial catalysts are used to enhance the efficiency and yield of the condensation and oxidation reactions.
Separation and Purification: Advanced separation techniques, such as distillation and crystallization, are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted pyridinecarboxylic acids, alcohols, aldehydes, and other functionalized derivatives.
Scientific Research Applications
3-(2-Methylphenyl)-4-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomerism: Ortho vs. Para Substituents
- 3-(2-Methylphenyl)-4-pyridinecarboxylic acid (ortho-methyl) vs. In contrast, the para-methyl substituent enhances symmetry, which may improve crystallinity . Electronic effects: The ortho-methyl group may exert stronger electron-donating effects via hyperconjugation, slightly increasing the electron density of the pyridine ring compared to the para isomer.
Pyridinecarboxylic Acid Derivatives
- 2-Methyl-3-hydroxy-4-pyridinecarboxylic acid (DT2): Features a hydroxyl group at position 3 and a methyl group at position 2. DT2 exhibits moderate Fe(III) and Al(III) complexation (log β values: FeL = 16.01, AlL = 17.43), outperforming its non-methylated analog (DT0) . This highlights the role of methyl groups in enhancing metal-binding efficiency.
- 3-(3-Bromophenylazo)-4-pyridinecarboxylic acid :
Complex Heterocyclic Derivatives
- 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119453-12-1):
Physicochemical Properties
Metal Chelation
- DT2 vs. This compound: DT2’s hydroxyl group enhances Fe(III) binding (log β = 16.01 for FeL) compared to non-hydroxylated analogs. The absence of a hydroxyl group in the target compound may limit its utility in chelation therapy but reduce redox activity at physiological pH .
Biological Activity
3-(2-Methylphenyl)-4-pyridinecarboxylic acid is an organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-methylphenyl group at the 3-position. This unique structure contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C13H13NO2 |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 290300-98-0 |
| Chemical Class | Pyridinecarboxylic acid |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness in inhibiting growth, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Potential
Studies have highlighted the anticancer properties of this compound. It has been observed to influence cell viability and apoptosis in cancer cell lines, indicating its role as a potential chemotherapeutic agent. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzymatic Modulation: The compound may inhibit or activate certain enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and gene expression.
- Receptor Interaction: It potentially binds to various receptors, altering their activity and influencing physiological responses.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL.
- Anticancer Efficacy:
Comparative Analysis
To understand its efficacy better, a comparative analysis with similar compounds was conducted:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | ~30 (MCF-7) |
| 3-Pyridinecarboxylic acid | Moderate Antimicrobial | ~50 |
| 4-Pyridinecarboxylic acid | Low Anticancer Activity | >100 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
